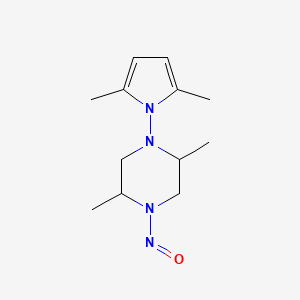
N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid is a complex organic compound that belongs to the class of sulfosuccinamic acids. This compound is characterized by the presence of a long octadecyl chain, which imparts hydrophobic properties, and a sulfosuccinamic acid moiety, which provides hydrophilic characteristics. This unique combination makes it an effective surfactant and emulsifying agent, widely used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid typically involves the following steps:
Nucleophilic Addition-Elimination Reaction: The initial step involves the nucleophilic addition of octadecylamine to maleic anhydride, forming N-octadecylmaleamic acid.
Sulfonation: The N-octadecylmaleamic acid is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through crystallization or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols; often in the presence of catalysts.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfosuccinamic acid derivatives.
Applications De Recherche Scientifique
N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as an emulsifying agent in various chemical reactions.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, cosmetics, and personal care products due to its excellent emulsifying properties.
Mécanisme D'action
The mechanism of action of N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid is primarily based on its ability to reduce surface tension and form micelles. The hydrophobic octadecyl chain interacts with non-polar substances, while the hydrophilic sulfosuccinamic acid moiety interacts with polar substances, facilitating the formation of stable emulsions. This amphiphilic nature allows it to effectively solubilize and stabilize various compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,2-Dicarboxyethyl)-D,L-aspartic acid
- N-(1,2-Dicarboxyethyl)chitosan
- Tetrasodium iminodisuccinate
Uniqueness
N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid stands out due to its long octadecyl chain, which imparts superior hydrophobic properties compared to other similar compounds. This makes it particularly effective in applications requiring strong emulsifying and surfactant properties.
Propriétés
Numéro CAS |
81869-17-2 |
|---|---|
Formule moléculaire |
C26H47NO10S |
Poids moléculaire |
565.7 g/mol |
Nom IUPAC |
2-[(3-carboxy-3-sulfopropanoyl)-octadecylamino]butanedioic acid |
InChI |
InChI=1S/C26H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37) |
Clé InChI |
YRTAHOYMHHXQPH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)O)C(=O)O)C(=O)CC(C(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


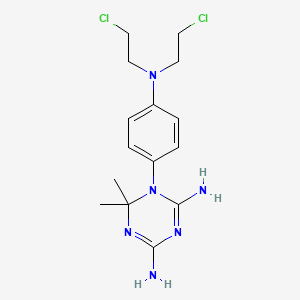

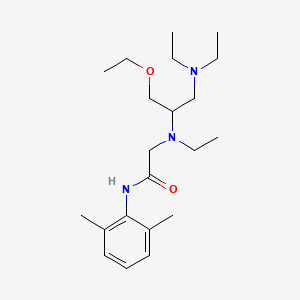


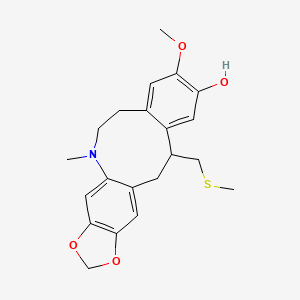
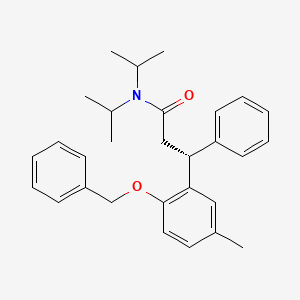
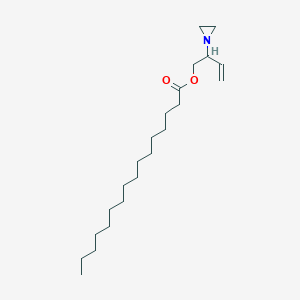
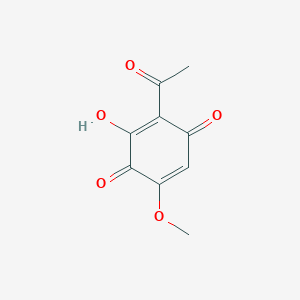


![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)
